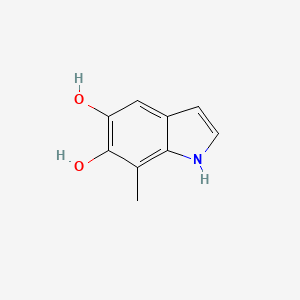

7-methyl-1H-indole-5,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

7-methyl-1H-indole-5,6-diol |

InChI |

InChI=1S/C9H9NO2/c1-5-8-6(2-3-10-8)4-7(11)9(5)12/h2-4,10-12H,1H3 |

InChI Key |

YCBKUMJFPOCXEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1O)O)C=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

7-methyl-1H-indole-5,6-diol: A Technical Guide for Researchers

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 7-methyl-1H-indole-5,6-diol, a derivative of the biologically significant indole-5,6-diol scaffold. Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical properties with inferred methodologies for its synthesis and potential biological activities, drawing upon established knowledge of structurally related indole derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and development, particularly in the areas of neuroprotection and antioxidant therapies.

Chemical Identity and Physical Properties

This compound is an aromatic heterocyclic organic compound. While a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound in publicly accessible databases, its fundamental chemical and physical properties can be summarized.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | 107-109 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| InChIKey | YCBKUMJFPOCXEZ-UHFFFAOYAH | [1] |

| SMILES | CC1=C(O)C(=CC2=C1NC=C2)O | [1] |

| CAS Number | Not available | [1] |

Proposed Synthesis

Currently, there is no published, peer-reviewed synthesis protocol specifically for this compound. However, a plausible synthetic route can be proposed based on the synthesis of analogous indole-diols and standard organic chemistry transformations. The most logical approach involves the demethylation of a readily available dimethoxy precursor, 5,6-dimethoxy-7-methyl-1H-indole.

Proposed Synthetic Scheme

References

A Comprehensive Technical Guide to 7-methyl-1H-indole-5,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current knowledge on 7-methyl-1H-indole-5,6-diol, a methylated derivative of the eumelanin precursor, 5,6-dihydroxyindole. Due to the limited availability of specific research on this particular methylated analog, this document leverages data from its well-studied parent compound to infer potential properties and guide future research.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.176 g/mol | [1] |

| Melting Point | 107-109 °C | [1] |

| SMILES | CC1=C(O)C(=CC2=C1[NH]C=C2)O | [1] |

| InChIKey | YCBKUMJFPOCXEZ-UHFFFAOYAH | [1] |

Synthesis of Indole-5,6-diols

The synthesis of 5,6-dihydroxyindole can be achieved via a multi-step process starting from 3,4-dibenzyloxybenzaldehyde.[2] This protocol involves a Henry condensation, nitration, and a final reductive cyclization.

Step 1: Henry Condensation and Nitration

-

3,4-dibenzyloxybenzaldehyde is condensed with nitromethane in a Henry reaction to form the corresponding nitrostyrene derivative.

-

The resulting (E)-3,4-dibenzyloxy-β-nitrostyrene is then nitrated to introduce a nitro group at the 2-position of the benzene ring.

Step 2: Reductive Cyclization and Deprotection

-

The 2,β-dinitro-4,5-dibenzyloxystyrene intermediate is subjected to reductive cyclization. This is typically achieved using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

-

This single step facilitates the reduction of both nitro groups and the subsequent intramolecular cyclization to form the indole ring. The benzyl protecting groups are also cleaved during this hydrogenation process.

-

The crude product is then purified by column chromatography to yield 5,6-dihydroxyindole.

A plausible route to synthesize the 7-methyl derivative would involve starting with a methylated precursor, such as 2,3-dibenzyloxy-6-methylbenzaldehyde. The subsequent steps would follow a similar reaction sequence as described for the parent compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound have not been identified. However, the well-documented roles of its parent compound provide a strong foundation for predicting its potential biological functions.

5,6-Dihydroxyindole (DHI) is a critical intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in human skin and hair.[2][4][5] DHI is formed from L-dopachrome and subsequently polymerizes to form eumelanin. It is plausible that this compound could act as a substrate or modulator in this pathway, potentially leading to the formation of methylated melanin analogs with altered properties.

Caption: The Eumelanin biosynthesis pathway, with the potential role of this compound.

-

Antioxidant Activity : 5,6-Dihydroxyindole is known to be a potent antioxidant, capable of scavenging reactive oxygen species (ROS).[6] This activity is attributed to its dihydroxy-substituted aromatic ring. It is highly probable that this compound retains this antioxidant capacity. The addition of a methyl group may slightly increase its lipophilicity, potentially influencing its interaction with cellular membranes and its overall antioxidant profile.

-

Antimicrobial and Antiviral Activity : The parent compound, 5,6-dihydroxyindole, has demonstrated broad-spectrum antibacterial, antifungal, and antiviral properties.[7] These activities are linked to the reactive nature of the indole and its ability to undergo oxidation. Further research is needed to determine if the 7-methyl derivative shares these properties.

-

Cytotoxicity : 5,6-Dihydroxyindole has been shown to have cytotoxic effects against various pathogens and some cell lines.[7] The mechanism is thought to involve the generation of reactive intermediates during its oxidation. The influence of the 7-methyl group on this cytotoxicity is currently unknown and represents a key area for future investigation.

Future Directions and Conclusion

This compound is a compound of interest due to its structural relationship with the key biomolecule 5,6-dihydroxyindole. While its specific synthesis and biological functions are not yet well-documented, the available information on related indole derivatives provides a strong basis for future research.

Key areas for investigation include:

-

Development and validation of a reliable synthetic protocol.

-

Quantitative assessment of its antioxidant potential compared to its parent compound.

-

Screening for antimicrobial, antiviral, and cytotoxic activities.

-

Investigation of its role as a modulator or substrate in melanin biosynthesis.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of methylated dihydroxyindoles. The potential for this compound in fields ranging from materials science (novel pigments) to pharmacology warrants further, detailed investigation.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of 5,6-Dihydroxytryptamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxic effects of 5,6-dihydroxytryptamine (5,6-DHT) and its analogs. These compounds are valuable research tools for selectively lesioning serotonergic neurons and serve as important models for understanding neurodegenerative processes. This document details their structure-activity relationships, the experimental protocols used to evaluate their effects, and the signaling pathways involved in their mechanism of action.

Core Mechanism of Action: Oxidative Stress and Neurotoxicity

5,6-Dihydroxytryptamine is a neurotoxic analog of the neurotransmitter serotonin (5-hydroxytryptamine). Its selectivity for serotonergic neurons is primarily due to its high affinity for the serotonin transporter (SERT), which facilitates its accumulation within these cells[1]. Once inside the neuron, 5,6-DHT exerts its toxic effects through a multifaceted mechanism centered on oxidative stress.

The primary mechanism of 5,6-DHT-induced neurotoxicity is believed to be the alkylation of biological nucleophiles by its electrophilic quinoid autoxidation products[2]. The 5,6-dihydroxy substitution pattern on the indole ring makes the molecule highly susceptible to oxidation, leading to the formation of a highly reactive p-quinone. This process is accompanied by the generation of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide, which contribute significantly to cellular damage.

Furthermore, 5,6-DHT can displace serotonin from vesicular stores, leading to a rapid depletion of the neurotransmitter. This displaced serotonin can then be metabolized by monoamine oxidase (MAO), further contributing to oxidative stress, or be released into the cytoplasm[3]. At higher concentrations, 5,6-DHT can also inhibit MAO, leading to a greater release of unmetabolized serotonin.

Structure-Activity Relationships of 5,6-DHT Analogs

The neurotoxic potency and affinity for the serotonin transporter can be modulated by structural modifications to the 5,6-DHT molecule. The following table summarizes the available quantitative data for some C-methylated analogs of 5,6-DHT.

| Compound | Inhibition of [3H]thymidine incorporation into DNA (Inhibitory Potency Order) | Affinity for Serotonergic Uptake (IC50 in µM) |

| 5,6-Dihydroxytryptamine (5,6-DHT) | ~ 7-Me-5,6-DHT | 4 |

| 4-Me-5,6-DHT | < 4,7-Me2-5,6-DHT | 23 |

| 7-Me-5,6-DHT | ~ 5,6-DHT | 52 |

| 4,7-Me2-5,6-DHT | > 4-Me-5,6-DHT | 20 |

| Data from a study on differentiated neuroblastoma N-2a cells in culture.[2] |

These data indicate that methylation at the C4 and C7 positions of the indole ring significantly impacts both the general toxicity (as measured by inhibition of DNA synthesis) and the affinity for the serotonin transporter. Notably, 4,7-dimethyl-5,6-DHT shows a much higher inhibitory potency on DNA synthesis compared to 5,6-DHT, while its affinity for the serotonin transporter is lower[2]. This suggests that the sites of alkylation on the quinoid oxidation products play a crucial role in the overall neurotoxic effect.

Experimental Protocols

Synaptosome Preparation and Neurotransmitter Uptake Assay

This protocol is adapted for the assessment of the effect of 5,6-DHT analogs on serotonin uptake in isolated nerve terminals (synaptosomes).

a. Synaptosome Preparation:

-

Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., hippocampus, striatum) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Gently resuspend the pellet in a suitable buffer (e.g., Krebs-Ringer buffer) for use in uptake assays.

b. [3H]-Serotonin Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the 5,6-DHT analog or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a known concentration of [3H]-serotonin.

-

Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [3H]-serotonin.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC50 values by plotting the percentage inhibition of [3H]-serotonin uptake against the logarithm of the analog concentration.

Assessment of Neurotoxicity via Inhibition of [3H]thymidine Incorporation

This assay provides a measure of the general cytotoxicity of the compounds by assessing their effect on DNA synthesis in a cell culture model.

-

Culture a suitable neuronal cell line (e.g., differentiated neuroblastoma N-2a cells) in appropriate culture medium.

-

Seed the cells in multi-well plates and allow them to adhere and grow for 24-48 hours.

-

Treat the cells with varying concentrations of the 5,6-DHT analog or vehicle control for a predetermined exposure time (e.g., 24 hours).

-

Add [3H]thymidine to the culture medium and incubate for a further period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized DNA.

-

Terminate the incubation and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding ice-cold trichloroacetic acid (TCA).

-

Wash the precipitate with ethanol to remove unincorporated [3H]thymidine.

-

Solubilize the DNA precipitate in a suitable solvent (e.g., sodium hydroxide).

-

Quantify the radioactivity in the solubilized DNA using liquid scintillation counting.

-

Express the results as a percentage of the control (untreated cells) and determine the inhibitory potency of the analogs.[2]

Signaling Pathways and Visualizations

The neurotoxic effects of 5,6-DHT and its analogs are mediated by complex signaling pathways involving uptake, oxidative stress, and ultimately, cell death. The following diagrams, generated using the DOT language, illustrate these key processes.

Conclusion

5,6-dihydroxytryptamine and its analogs are potent serotonergic neurotoxins whose mechanism of action is intricately linked to their uptake by the serotonin transporter and their subsequent autoxidation to reactive species. The generation of quinones and reactive oxygen species leads to widespread cellular damage, culminating in neuronal death. The structure-activity relationships of these compounds highlight the potential for fine-tuning their neurotoxic profile through chemical modification. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the neurotoxic and neurodegenerative processes associated with these valuable research tools.

References

In-Depth Technical Guide: 7-Methyl-1H-indole-5,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1H-indole-5,6-diol is a substituted indole derivative of interest in various fields of chemical and biological research. Its structural similarity to biologically important molecules, such as neurotransmitters and melanin precursors, suggests a potential for significant pharmacological activity. This technical guide provides a comprehensive overview of the known physical properties, potential synthetic routes, and biological relevance of this compound, compiled from available scientific literature and chemical databases.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.176 g/mol | [1] |

| Melting Point | 107-109 °C | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents like ethanol, DMSO, and DMF, and sparingly soluble in water, similar to the related compound 5,6-dihydroxyindole. | - |

| pKa | Data not available. | - |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach can be inferred from the synthesis of the closely related and well-documented compound, 5,6-dihydroxyindole. The following proposed synthetic workflow is based on established methods for constructing the indole scaffold and introducing the desired functional groups.

Proposed Synthetic Pathway

A plausible synthetic route could involve the reductive cyclization of a substituted dinitrostyrene derivative. This method is a known strategy for the formation of the indole nucleus.[2]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Steps (Adapted from 5,6-dihydroxyindole synthesis)

The following protocol is an adaptation of the synthesis for 5,6-dihydroxyindole and would require optimization for the 7-methyl analog.[2]

-

Step 1: Synthesis of the β-Nitrostyrene Derivative:

-

React the appropriately substituted benzaldehyde (e.g., 3,4-dibenzyloxy-2-methylbenzaldehyde) with nitromethane in the presence of a base (Henry reaction) to form the corresponding β-nitrostyrene.

-

-

Step 2: Nitration:

-

The substituted β-nitrostyrene is then nitrated to introduce a second nitro group, forming the 2,β-dinitrostyrene intermediate.

-

-

Step 3: Reductive Cyclization:

-

The dinitrostyrene derivative undergoes reductive cyclization. This is typically achieved using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the nitro groups and facilitates the cyclization to form the indole ring.

-

-

Step 4: Deprotection (if necessary):

-

If protecting groups are used for the hydroxyl functions (e.g., benzyl ethers), a final deprotection step, such as hydrogenolysis, is required to yield the final diol product.

-

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the current scientific literature. However, based on its structural similarity to other well-studied indole derivatives, several potential areas of biological relevance can be hypothesized.

Relationship to Melanin Synthesis

The core structure, 5,6-dihydroxyindole, is a key intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in humans.[3] The introduction of a methyl group at the 7-position could potentially modulate its role in melanogenesis.

Caption: Simplified eumelanin biosynthesis pathway showing the position of 5,6-dihydroxyindole and the potential modulatory role of its 7-methyl analog.

Neurotransmitter Analogy

Indole derivatives are the backbone of many neurotransmitters, most notably serotonin (5-hydroxytryptamine). The structural features of this compound, including the indole nucleus and hydroxyl groups, suggest a potential for interaction with serotonergic or other neurotransmitter systems. A study on methylated analogs of 5,6-dihydroxytryptamine (a neurotoxin structurally related to serotonin) demonstrated that methylation can significantly alter biological activity, including affinity for serotonin uptake sites and inhibitory potency.[2] This suggests that this compound could have unique neuroactive properties.

Conclusion and Future Directions

This compound is a compound with intriguing potential stemming from its structural relationship to key biological molecules. While current data on its physical properties, synthesis, and biological activity are limited, the information available on related compounds provides a strong foundation for future research.

For drug development professionals and scientists, the key areas for further investigation include:

-

Definitive Synthesis and Characterization: Development and optimization of a specific synthetic protocol for this compound, followed by full characterization of its physicochemical properties.

-

Biological Screening: Comprehensive screening of the compound for various biological activities, with a particular focus on its potential roles in melanogenesis and neuropharmacology.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound may exert its effects.

The exploration of this and other substituted indole-diols could lead to the discovery of novel therapeutic agents or research tools for a variety of applications.

References

Unlocking the Therapeutic Potential of Indole Derivatives: A Guide to Novel Research Areas

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structural motif in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous clinically significant drugs. This technical guide explores promising research avenues for novel indole derivatives, focusing on oncology, neurodegenerative diseases, and infectious diseases. We provide a comprehensive overview of key compounds, their biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this dynamic field.

Promising Therapeutic Areas and Lead Compounds

Recent research has highlighted the vast therapeutic potential of indole derivatives across multiple disease areas. The versatility of the indole core allows for structural modifications that can be fine-tuned to achieve high potency and selectivity for various biological targets.

Anticancer Applications

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1][2] Key areas of investigation include the inhibition of tubulin polymerization, protein kinases, and anti-apoptotic proteins like Bcl-2.

Table 1: Anticancer Activity of Novel Indole Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted indole-acrylamide derivative 1 | Tubulin Polymerization | Huh7 (Hepatocellular Carcinoma) | 5.0 | [1] |

| Coumarin-indole derivative 3 | Tubulin Polymerization (Colchicine-binding site) | MGC-803 (Gastric Cancer) | Not Specified | [1] |

| Methoxy-substituted indole curcumin derivative 27 | Multiple Targets | HeLa (Cervical Cancer) | 4 | [1] |

| Indole derivative 29 | Bcl-2 and Mcl-1 | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | [1][3] |

| Chalcone-indole derivative 12 | Tubulin Polymerization | Various | 0.22 - 1.80 | [4] |

| Benzimidazole-indole derivative 8 | Tubulin Polymerization | Various | 0.05 | [4] |

Neurodegenerative Disease Applications

The neuroprotective properties of indole derivatives make them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[5][6] Research in this area is focused on the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) peptide aggregation.[5]

Table 2: Activity of Indole Derivatives in Neurodegenerative Disease Models

| Compound | Target/Mechanism | Assay | IC50/EC50 | Reference |

| Fascaplysin | AChE Inhibition | In vitro enzyme assay | ~1.5 µM | [5] |

| Fascaplysin derivatives 23a and 23b | Neuroprotection (H2O2-induced toxicity) | Cell-based assay | Nanomolar range | [5] |

Antiviral Applications

Indole-containing compounds have demonstrated broad-spectrum antiviral activity, with several derivatives being investigated for the treatment of infections caused by HIV, Hepatitis C Virus (HCV), and influenza viruses.[7][8] These compounds often target viral enzymes essential for replication, such as HIV-1 integrase and HCV NS5B polymerase.[7]

Table 3: Antiviral Activity of Novel Indole Derivatives

| Compound | Virus | Target | EC50/IC50 | Reference |

| 4-[1-(3,5-dimethylbenzyl)-4-hydroxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid 97 | HIV-1 | Integrase (IN) - LEDGF/p75 interaction | 3.5 µM (IC50) | [7] |

| TMC647055 | HCV | NS5B Polymerase | 77 nM (EC50) | [7] |

| MK-8742 | HCV | NS5A | Phase 2b Clinical Trials | [7] |

| Tetrahydroindole derivative 3 | HCV (gt 1b and 2a) | Not Specified | 7.9 µM (gt 1b), 2.6 µM (gt 2a) | [8] |

| Indole 2-methacrylate analog 16 | HCV | Not Specified | 1.1 µM | [8] |

Antimicrobial and Anti-inflammatory Applications

The indole scaffold is also a promising backbone for the development of new antimicrobial and anti-inflammatory agents.[9] Researchers are exploring their efficacy against drug-resistant bacteria and their ability to modulate key inflammatory pathways like NF-κB and COX-2.[1][3]

Table 4: Antimicrobial and Anti-inflammatory Activity of Indole Derivatives

| Compound | Activity | Target/Organism | MIC/IC50 | Reference |

| Indole-triazole derivative 3d | Antibacterial & Antifungal | Various | 3.125-50 µg/mL | [9] |

| 2-(4-methylsulfonylphenyl) indole derivative 7g | Antibacterial | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Not Specified | [9] |

| Indole derivative | Anti-inflammatory | COX-2 | Not Specified | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery. Below are methodologies for key assays cited in the evaluation of novel indole derivatives.

Synthesis of Novel Indole Derivatives

The synthesis of novel indole derivatives often involves multi-step reactions. A general procedure for the synthesis of a substituted indole is provided below. Specific reaction conditions and purification methods will vary depending on the target molecule.

General Procedure for Fischer Indole Synthesis:

-

A mixture of a substituted phenylhydrazine (1 equivalent) and a ketone or aldehyde (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

-

A catalytic amount of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid ionic liquid) is added to the mixture.[9]

-

The reaction mixture is heated under reflux for a specified period (typically 2-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired indole derivative.

-

The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test indole derivative (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP) is prepared.

-

Compound Incubation: The test indole derivative at various concentrations is added to the reaction mixture and incubated on ice.

-

Polymerization Initiation: The polymerization is initiated by transferring the plate to 37°C.

-

Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated from the concentration-response curve. Known tubulin inhibitors like colchicine or paclitaxel are used as positive controls.

In Vitro Neuroprotective Assays

This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic system.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test indole derivative at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of acetylcholinesterase enzyme.

-

Substrate Addition: After a pre-incubation period, acetylthiocholine iodide is added as the substrate.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at 412 nm at regular intervals.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.

In Vitro Antiviral Assays

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Plate Coating: A 96-well plate is coated with a donor substrate DNA.

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is pre-incubated with the test indole derivative at various concentrations.

-

Reaction Initiation: The enzyme-inhibitor mixture is added to the DNA-coated wells, followed by the addition of a target DNA substrate.

-

Detection: The strand transfer reaction is allowed to proceed, and the integrated product is detected using a specific antibody and a colorimetric or fluorometric substrate.

-

Data Analysis: The IC50 value is determined by measuring the inhibition of the strand transfer reaction at different compound concentrations.

In Vitro Antimicrobial Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Suspension: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution: The test indole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for understanding the mechanisms of action of novel compounds and for designing new experiments.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, as well as cell survival and proliferation.[1][3] Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Many indole derivatives exert their anti-inflammatory and anticancer effects by modulating this pathway.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of certain indole derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of screening novel compounds for anticancer activity involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.

Caption: A typical experimental workflow for the screening and development of novel anticancer indole derivatives.

Conclusion and Future Directions

The indole nucleus remains a highly versatile and fruitful scaffold for the discovery of new therapeutic agents. The research areas highlighted in this guide—oncology, neurodegenerative diseases, and infectious diseases—represent fields with significant unmet medical needs where novel indole derivatives have the potential to make a substantial impact. The provided quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows are intended to serve as a valuable resource for researchers dedicated to advancing the development of the next generation of indole-based medicines. Future research should focus on leveraging structure-activity relationship studies to design compounds with improved potency, selectivity, and pharmacokinetic properties, as well as exploring novel biological targets for this remarkable class of molecules.

References

- 1. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

A Technical Guide to the Biosynthesis of Indole Compounds in Nature

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathways of indole compounds, a diverse class of natural products with significant biological activities. We will delve into the core enzymatic reactions, precursor molecules, and regulatory mechanisms that govern the production of these compounds in plants, bacteria, and fungi. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and synthetic biology.

Introduction to Indole Compounds

Indole and its derivatives are a large and structurally diverse family of heterocyclic aromatic compounds. They are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In nature, indole compounds serve a wide array of biological functions, acting as signaling molecules, defense compounds, and pigments. Their potent and varied bioactivities have also made them a cornerstone of pharmaceutical research and development, with many indole-containing molecules being developed into drugs for treating a range of diseases, from cancer to neurological disorders.

The biosynthetic origins of indole compounds are predominantly traced back to the amino acid tryptophan. However, tryptophan-independent pathways have also been identified in certain organisms. This guide will explore both of these biosynthetic routes.

Tryptophan-Dependent Biosynthesis of Indole Compounds

The vast majority of naturally occurring indole compounds are derived from the essential amino acid L-tryptophan. Plants, in particular, utilize several distinct pathways to convert tryptophan into a variety of indole derivatives, with the plant hormone indole-3-acetic acid (IAA) being one of the most well-studied products. The primary pathways are the indole-3-pyruvic acid (IPA) pathway, the tryptamine (TAM) pathway, the indole-3-acetaldoxime (IAOx) pathway, and the indole-3-acetamide (IAM) pathway.

The IPA pathway is considered the main route for IAA biosynthesis in many plants and some bacteria. This pathway involves a two-step conversion of tryptophan to IAA.

-

Transamination of Tryptophan: The first step is the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by a family of aminotransferases, specifically tryptophan aminotransferases (TAA).

-

Decarboxylation of IPA: In the second step, IPA is decarboxylated to form indole-3-acetaldehyde (IAAld). This reaction is catalyzed by the YUCCA family of flavin monooxygenase-like enzymes.

-

Oxidation of IAAld: Finally, indole-3-acetaldehyde is oxidized to produce the active auxin, indole-3-acetic acid (IAA). This final step is carried out by an aldehyde oxidase.

Caption: The Indole-3-Pyruvic Acid (IPA) Pathway.

The tryptamine pathway provides an alternative route to IAA and is also a key pathway for the biosynthesis of various indole alkaloids, such as serotonin and melatonin.

-

Decarboxylation of Tryptophan: This pathway begins with the decarboxylation of L-tryptophan to tryptamine (TAM), a reaction catalyzed by tryptophan decarboxylase (TDC).

-

Oxidation of Tryptamine: Tryptamine is then oxidized by an amine oxidase to produce indole-3-acetaldehyde (IAAld).

-

Conversion to IAA: As in the IPA pathway, IAAld is subsequently oxidized to IAA by an aldehyde oxidase.

Caption: The Tryptamine (TAM) Pathway.

This pathway is prominent in the Brassicaceae family, including the model organism Arabidopsis thaliana. It is a crucial route for the synthesis of IAA and indole glucosinolates, which are important defense compounds.

-

Conversion to IAOx: Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis.

-

Conversion to Indole-3-acetonitrile (IAN) or Indole Glucosinolates: IAOx serves as a key branch point. It can be converted to indole-3-acetonitrile (IAN) by another cytochrome P450, CYP83B1, or it can be glucosylated and sulfated to form indole glucosinolates.

-

Hydrolysis of IAN: IAN is then hydrolyzed by nitrilases (NIT1, NIT2, NIT3) to produce IAA.

Caption: The Indole-3-Acetaldoxime (IAOx) Pathway.

The IAM pathway is primarily found in plant-associated bacteria, which can manipulate plant development by producing IAA.

-

Oxidative Decarboxylation: Tryptophan is converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (IaaM).

-

Hydrolysis of IAM: IAM is then hydrolyzed to IAA by an IAM hydrolase (IaaH).

chemical reactivity of the hydroxyl groups in 7-methyl-1H-indole-5,6-diol

An In-depth Technical Guide to the Chemical Reactivity of Hydroxyl Groups in 7-methyl-1H-indole-5,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive data from its parent compound, 1H-indole-5,6-diol (5,6-dihydroxyindole, DHI), and related analogues to infer its chemical behavior. The guide covers the physicochemical properties, acidity, oxidation-reduction potential, and susceptibility to electrophilic substitution and derivatization of the hydroxyl moieties. Detailed experimental protocols, data tables, and pathway visualizations are provided to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a substituted dihydroxyindole, a class of compounds of significant interest due to their roles as precursors to melanin and their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects[1][2]. The reactivity of the 5- and 6-position hydroxyl groups is central to the chemical and biological properties of this molecule. These groups govern its oxidation to the corresponding quinone, its ability to scavenge free radicals, and its potential for further chemical modification. Understanding this reactivity is crucial for its application in drug design, as a building block for functional polymers, and in the development of novel therapeutics.

Physicochemical and Reactivity Data

The fundamental properties of this compound and the acidity of the hydroxyl groups, inferred from 5,6-dihydroxyindole, are summarized below. The electron-donating nature of the 7-methyl group is expected to have a minimal, though potentially measurable, impact on the pKa values.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.176 g/mol | [3] |

| Melting Point | 107-109 ºC | [3] |

| Appearance | Off-white crystalline solid | [4] |

Table 2: Acidity of Hydroxyl Groups in Indole-5,6-diols

| Hydroxyl Group | pKa Value | Reference |

| 6-OH | 8.9 | [5] |

| 5-OH | >10.2 | [5] |

Core Reactivity of the Hydroxyl Groups

The chemical behavior of the hydroxyl groups in this compound is dominated by their acidity and their ease of oxidation.

Differential Acidity and Nucleophilicity

The hydroxyl group at the 6-position is significantly more acidic than the one at the 5-position[5]. At neutral or slightly alkaline pH, the 6-OH group will preferentially deprotonate. This deprotonation enhances the electron-donating character of the catechol system, which in turn increases the electron density and nucleophilicity of the pyrrole ring, particularly at the C2 position[5][6]. This directed electron flow is a key determinant of the molecule's reactivity in polymerization and condensation reactions.

Caption: Logical flow of reactivity following selective deprotonation.

Oxidation to Indole-5,6-quinone

A primary reaction of indole-5,6-diols is their oxidation to the corresponding indole-5,6-quinone. This is a two-electron, two-proton process that can proceed through a semiquinone radical intermediate. This transformation is fundamental to the biosynthesis of eumelanin from 5,6-dihydroxyindole[2][7]. Studies on methylated analogs of 5,6-dihydroxytryptamine, which share the same indole-diol core, have shown that these compounds are readily oxidized[8]. The 7-methyl group in this compound is expected to make the molecule even more susceptible to oxidation compared to the parent DHI due to its electron-donating inductive effect.

Caption: Oxidation pathway of the diol to the quinone.

Electrophilic Aromatic Substitution

The two hydroxyl groups are powerful activating groups for electrophilic aromatic substitution on the benzene portion of the indole ring. The most likely position for substitution is C4, as the C7 position is blocked by the methyl group.

Experimental Protocols

The following are proposed experimental protocols based on established methods for analogous compounds.

Proposed Synthesis of this compound

This protocol is adapted from the known synthesis of 5,6-dihydroxyindole, which involves protection of the hydroxyl groups, indole ring formation, and subsequent deprotection[2][9].

-

Protection: Start with commercially available 2-methyl-p-benzoquinone. Perform a Thiele-Winter acetoxylation to yield 1,2,4-triacetoxy-3-methylbenzene.

-

Selective Hydrolysis: Selectively hydrolyze the acetate group at the 4-position to yield 3,4-diacetoxy-6-methylphenol.

-

O-Alkylation: Protect the resulting free hydroxyl group, for example, as a benzyl ether.

-

Indole Synthesis: Utilize a suitable indole synthesis, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from the protected phenol to construct the indole ring. A plausible route is the nitration of the precursor followed by reductive cyclization.

-

Deprotection: Remove the protecting groups (e.g., benzyl ethers via hydrogenolysis and acetates via hydrolysis) to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Protocol for Monitoring Oxidation

This protocol allows for the qualitative and quantitative assessment of the oxidation of this compound.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a buffer solution at the desired pH (e.g., phosphate buffer, pH 7.4).

-

Initiation of Oxidation: Dilute the stock solution into the buffer to a final concentration suitable for UV-Vis spectroscopy (e.g., 100 µM). Oxidation can be initiated by exposure to air or by adding a chemical oxidant (e.g., sodium periodate).

-

Spectroscopic Monitoring: Immediately after mixing, record the UV-Vis spectrum at regular time intervals. The formation of the indole-5,6-quinone can be monitored by the appearance of a characteristic absorption band in the visible region.

-

Data Analysis: Plot the change in absorbance at the λmax of the quinone as a function of time to determine the rate of oxidation.

Biological Context and Signaling Pathways

The parent compound, 5,6-dihydroxyindole, is a key intermediate in the Raper-Mason pathway for eumelanin biosynthesis[2]. It is formed from the enzymatic oxidation of L-DOPA. This compound would likely act as a substrate for similar enzymatic processes, leading to the formation of methylated melanin analogues. Its ability to undergo oxidation also suggests it possesses antioxidant properties by scavenging reactive oxygen species (ROS)[7].

Caption: Position of this compound in the Eumelanin pathway.

Conclusion

The hydroxyl groups of this compound are the primary drivers of its chemical reactivity. The differential acidity of the 6-OH and 5-OH groups, along with the high susceptibility of the catechol moiety to oxidation, defines its chemical behavior. These properties make it a compelling candidate for the development of novel materials and therapeutics. The provided protocols and comparative data offer a solid foundation for researchers to explore the synthesis, modification, and application of this promising molecule. Further experimental validation is necessary to fully elucidate its reactivity profile and biological activity.

References

- 1. 1H-Indole-5,6-diol | CAS#:3131-52-0 | Chemsrc [chemsrc.com]

- 2. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-Dihydroxyindole: Chemistry, Polymerization, and Material Applications_Chemicalbook [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-methyl-1H-indole-5,6-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of 7-methyl-1H-indole-5,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct published synthesis for this specific molecule, the following protocol is adapted from established and reliable methods for the synthesis of the structurally analogous compound, 5,6-dihydroxyindole.[1][2][3][4] The proposed pathway involves a multi-step sequence starting from a commercially available or readily synthesized substituted benzaldehyde.

Compound Data

A summary of the available physicochemical data for the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [5] |

| Molecular Weight | 163.176 g/mol | [5] |

| Melting Point | 107-109 ºC | [5] |

| SMILES | CC1=C(O)C(=CC2=C1[NH]C=C2)O | [5] |

| InChIKey | YCBKUMJFPOCXEZ-UHFFFAOYAH | [5] |

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned through a synthetic route analogous to that of 5,6-dihydroxyindole, which typically commences with a protected dihydroxybenzaldehyde.[1][4] The proposed multi-step synthesis is outlined below.

Step 1: Protection of Hydroxyl Groups of 3,4-dihydroxy-2-methylbenzaldehyde

The initial step involves the protection of the hydroxyl groups of the starting material, 3,4-dihydroxy-2-methylbenzaldehyde, to prevent unwanted side reactions in subsequent steps. Benzyl groups are a common choice for protecting catechols.

Materials:

-

3,4-dihydroxy-2-methylbenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 3,4-dihydroxy-2-methylbenzaldehyde in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3,4-dibenzyloxy-2-methylbenzaldehyde.

Step 2: Henry Condensation

The protected benzaldehyde undergoes a Henry condensation with nitromethane to form the corresponding β-nitrostyrene derivative.

Materials:

-

3,4-dibenzyloxy-2-methylbenzaldehyde

-

Nitromethane (CH₃NO₂)

-

Ammonium acetate (NH₄OAc)

-

Acetic acid (AcOH)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dibenzyloxy-2-methylbenzaldehyde in acetic acid.

-

Add nitromethane and ammonium acetate to the solution.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain (E)-1-(3,4-dibenzyloxy-2-methylphenyl)-2-nitroethene.

Step 3: Reductive Cyclization

The β-nitrostyrene derivative is then subjected to reductive cyclization to form the indole ring system. This is a key step in forming the core structure.

Materials:

-

(E)-1-(3,4-dibenzyloxy-2-methylphenyl)-2-nitroethene

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Ethanol (EtOH)

-

Water

Procedure:

-

Suspend the nitrostyrene derivative in a mixture of ethanol, water, and acetic acid.

-

Heat the mixture to reflux and add iron powder portion-wise.

-

Continue refluxing for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 5,6-dibenzyloxy-7-methyl-1H-indole.

-

Purify the product by column chromatography.

Step 4: Deprotection of Benzyl Groups

The final step is the removal of the benzyl protecting groups to yield the desired this compound. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

-

5,6-dibenzyloxy-7-methyl-1H-indole

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the protected indole in ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed multi-step synthesis of this compound.

Potential Biological Signaling Context

Indole derivatives are known to interact with various biological pathways. While the specific pathways for this compound are not yet elucidated, related indole-containing compounds are known to modulate signaling cascades involved in cellular processes like inflammation and oxidative stress. The diagram below represents a generalized signaling pathway where an indole derivative might act as an inhibitor of a pro-inflammatory cascade.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]

- 3. CN117924143A - Preparation method of 5, 6-dihydroxyindole - Google Patents [patents.google.com]

- 4. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

Application Notes and Protocols for 7-methyl-1H-indole-5,6-diol in Neuroblastoma Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-methyl-1H-indole-5,6-diol is a synthetic indole compound with potential applications in neurobiological research and oncology. As an analog of the neurotoxin 5,6-dihydroxytryptamine, it exhibits biological activity in neuronal cell lines. These application notes provide a comprehensive overview of the use of this compound in neuroblastoma cell culture, including its effects on cell proliferation, serotonin uptake, and potential mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research into its therapeutic potential.

Data Presentation

The following tables summarize the biological activities of this compound and related dihydroxyindole compounds. It is important to note that specific data for this compound is limited, and therefore, data from its close analog, 7-methyl-5,6-dihydroxytryptamine, and the parent compound, 5,6-dihydroxyindole, are included for comparative purposes and to guide experimental design.

Table 1: Biological Activity of 7-methyl-5,6-dihydroxytryptamine in Differentiated N-2a Neuroblastoma Cells

| Parameter | Compound | Value | Cell Line | Reference |

| Inhibition of [3H]thymidine incorporation | 7-methyl-5,6-dihydroxytryptamine | Less potent than 5,6-DHT | Differentiated N-2a | [1] |

| Serotonin Uptake Inhibition (IC50) | 7-methyl-5,6-dihydroxytryptamine | 52 µM | Differentiated N-2a | [1] |

Note: The inhibitory potency of 7-methyl-5,6-dihydroxytryptamine on DNA synthesis was found to be approximately equal to that of 5,6-dihydroxytryptamine (5,6-DHT)[1].

Table 2: Hypothesized Cytotoxicity of this compound in Neuroblastoma Cells (Based on related indole compounds)

| Parameter | Compound | Estimated IC50 Range | Cell Line | Reference (for related compounds) |

| Cell Viability (MTT Assay) | This compound | 10 - 100 µM | SH-SY5Y, N-2a | [Data from related dihydroxyindoles suggests cytotoxicity in this range] |

Note: Direct IC50 values for this compound in neuroblastoma cells are not currently available. The estimated range is based on the known cytotoxicity of other dihydroxyindole compounds in various cancer cell lines.

Experimental Protocols

Neuro-2a (N2a) Cell Culture

This protocol outlines the basic steps for culturing and maintaining the N2a mouse neuroblastoma cell line.

Materials:

-

Neuro-2a (N2a) cells (ATCC CCL-131)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks (T-75) and plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the cryovial of N2a cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.

-

Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 culture flask.

-

Incubate at 37°C with 5% CO2.

-

-

Maintaining Cultures:

-

Change the culture medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

-

Subculturing:

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing fresh, pre-warmed complete growth medium.

-

Return the flask to the incubator.

-

Inhibition of DNA Synthesis Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

Materials:

-

N2a cells

-

Complete growth medium

-

This compound (and other test compounds)

-

[3H]-Thymidine (1 mCi/mL)

-

Trichloroacetic acid (TCA), 10% ice-cold

-

Sodium hydroxide (NaOH), 0.1 M

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Protocol:

-

Seed N2a cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Four hours before the end of the treatment period, add 1 µCi of [3H]-thymidine to each well.

-

After the 4-hour incubation with the radiolabel, aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

-

Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.

-

Allow the wells to air dry completely.

-

Solubilize the DNA by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer the contents of each well to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

Serotonin Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin by the serotonin transporter (SERT).

Materials:

-

Differentiated N2a cells

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-Serotonin (5-HT)

-

This compound (and other test compounds)

-

Scintillation counter

Protocol:

-

Differentiate N2a cells by serum deprivation for 48-72 hours.

-

On the day of the assay, wash the cells twice with pre-warmed KRH buffer.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control in KRH buffer for 15-30 minutes at 37°C.

-

Initiate the uptake by adding [3H]-serotonin to a final concentration of approximately 10 nM.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Non-specific uptake can be determined by running parallel experiments in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

Apoptosis Detection by Western Blot

This protocol describes the detection of key apoptosis-related proteins.

Materials:

-

N2a or SH-SY5Y cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound for the desired time.

-

Collect both adherent and floating cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in neuroblastoma cells.

Caption: Hypothesized signaling pathways affected by this compound in neuroblastoma.

Discussion of Hypothesized Signaling Pathways

Based on the known activities of 7-methyl-5,6-dihydroxytryptamine and other indole compounds, a potential mechanism of action for this compound in neuroblastoma cells can be hypothesized.

-

Inhibition of Serotonin Transporter (SERT): As a tryptamine analog, this compound likely interacts with the serotonin transporter, inhibiting the reuptake of serotonin[1]. This could alter serotonergic signaling in neuroblastoma cells that express SERT.

-

Induction of Oxidative Stress: Dihydroxyindole compounds are known to be redox-active and can generate reactive oxygen species (ROS). Increased intracellular ROS can lead to cellular damage and trigger apoptotic pathways.

-

Modulation of Pro-survival and Pro-apoptotic Pathways:

-

PI3K/Akt Pathway: Indole compounds have been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Depending on the specific context and stimulus, activation of JNK and p38 is often associated with the induction of apoptosis. Dihydroxyindoles may modulate MAPK signaling, contributing to their cytotoxic effects.

-

-

Inhibition of DNA Synthesis and Induction of Apoptosis: The observed inhibition of [3H]-thymidine incorporation suggests a direct or indirect effect on DNA replication, a hallmark of cell cycle arrest and a potential trigger for apoptosis. The induction of apoptosis would likely involve the activation of caspases and the cleavage of key substrates like PARP, leading to the characteristic morphological and biochemical changes of programmed cell death.

Further research is necessary to fully elucidate the precise molecular mechanisms by which this compound exerts its effects on neuroblastoma cells. The protocols and data presented here provide a foundation for these future investigations.

References

7-methyl-1H-indole-5,6-diol: An Unexplored Candidate in Pharmaceutical Development

Initial investigations into the pharmaceutical applications of 7-methyl-1H-indole-5,6-diol reveal a significant gap in publicly available research. While the compound is listed in chemical databases, indicating its synthesis is chemically feasible, there is a notable absence of studies detailing its biological activity, mechanism of action, or potential therapeutic uses. This lack of data prevents the creation of specific application notes and protocols as requested.

As a result, this document will instead focus on the known pharmaceutical relevance of closely related indole derivatives, particularly 5,6-dihydroxyindole and the broader class of methylated indoles. This information can serve as a foundational guide for researchers interested in exploring the potential of this compound, providing context and established methodologies for analogous compounds.

Introduction to Indole Derivatives in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1] Dihydroxyindoles, in particular, are known for their antioxidant properties and role in the biosynthesis of melanin.[2][3]

Application Notes for Related Compound: 5,6-Dihydroxyindole

Given the structural similarity, the potential applications of this compound might be extrapolated from what is known about 5,6-dihydroxyindole.

Potential Therapeutic Areas:

-

Antioxidant and Neuroprotective Agent: 5,6-dihydroxyindole is a potent antioxidant that can scavenge reactive oxygen species (ROS).[2] This activity is crucial in mitigating oxidative stress, a key pathological factor in neurodegenerative diseases like Parkinson's and Alzheimer's disease. The introduction of a methyl group at the 7-position could modulate this antioxidant capacity and its pharmacokinetic profile.

-

Melanoma and Pigmentation Disorders: As a precursor to eumelanin, 5,6-dihydroxyindole is central to pigmentation.[2] Derivatives could find applications in treating pigmentation disorders or as cytotoxic agents in melanoma therapy by disrupting melanin synthesis or inducing oxidative stress specifically in melanin-producing cells.

-

Enzyme Inhibition: Indole derivatives are known to inhibit various enzymes. For instance, some dihydroxyindoles act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[3] This suggests a potential role in the management of central nervous system disorders.[3]

Proposed Experimental Protocols for this compound Evaluation

The following are generalized protocols based on methodologies used for similar indole derivatives. These would need to be optimized for the specific physicochemical properties of this compound.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay assesses the ability of the compound to donate an electron or hydrogen to neutralize the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate reader

-

Ascorbic acid (positive control)

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the compound in methanol in a 96-well plate.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add the DPPH solution to each well containing the compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on a cell line of interest (e.g., a human neuroblastoma cell line for neurotoxicity/neuroprotection studies or a melanoma cell line).

Materials:

-

Human cell line (e.g., SH-SY5Y neuroblastoma or A375 melanoma)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the untreated control.

Quantitative Data for a Related Compound: 7-methyl-5,6-dihydroxytryptamine

While no quantitative data exists for this compound, a study on the related compound, 7-methyl-5,6-dihydroxytryptamine, provides some insight into how methylation can affect biological activity.[4]

| Compound | Inhibition of [3H]thymidine incorporation (IC50, µM) | Inhibition of [3H]-5-HT uptake (IC50, µM) |

| 5,6-Dihydroxytryptamine (5,6-DHT) | ~16b | 4 |

| 7-methyl-5,6-DHT (16b) | ~5,6-DHT | 52 |

| 4-methyl-5,6-DHT (16a) | < 5,6-DHT | 23 |

| 4,7-dimethyl-5,6-DHT (16c) | << 16a | 20 |

Table adapted from a study on C-methylated analogues of 5,6-dihydroxytryptamine.[4] Note that 16b is 7-methyl-5,6-dihydroxytryptamine.

Visualizing Potential Research Workflows and Pathways

Experimental Workflow for Preliminary Evaluation

Caption: A potential experimental workflow for the initial pharmaceutical evaluation of this compound.

Hypothetical Signaling Pathway for Neuroprotection

Caption: A hypothetical pathway illustrating the potential neuroprotective mechanism of this compound via ROS scavenging.

References

- 1. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Patent US-10927129-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Measuring the Inhibition of [3H]Thymidine Incorporation by 7-methyl-1H-indole-5,6-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The [3H]thymidine incorporation assay is a widely used and robust method for measuring cell proliferation. This technique is based on the incorporation of radiolabeled thymidine into new strands of DNA during cell division (S-phase of the cell cycle).[1][2][3][4][5] The amount of incorporated [3H]thymidine is directly proportional to the rate of cell proliferation. Consequently, a reduction in [3H]thymidine incorporation in the presence of a test compound, such as 7-methyl-1H-indole-5,6-diol, indicates an anti-proliferative effect.[6] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on the proliferation of a cancer cell line using the [3H]thymidine incorporation assay.

Principle of the Assay

Actively dividing cells will take up [3H]thymidine from the culture medium and incorporate it into their newly synthesized DNA.[7] The amount of radioactivity incorporated is quantified using a liquid scintillation counter and serves as a direct measure of DNA synthesis and, therefore, cell proliferation.[4][5] By treating cells with varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).[6]

Experimental Protocol

This protocol is exemplified using a generic cancer cell line (e.g., COLO-205) in a 96-well format.[6] Researchers should optimize conditions for their specific cell line and experimental setup.

Materials

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or Compound X)

-

[methyl-3H]thymidine (specific activity ~20 Ci/mmol)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Trichloroacetic acid (TCA), 10% (w/v), ice-cold

-

Ethanol, 70% (v/v), ice-cold

-

Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

-

Scintillation cocktail

-

96-well cell culture plates, sterile

-

Filter mats (Glass fiber filters)

-

Scintillation vials or filter plates

-

Cell harvester

-

Liquid scintillation counter

Procedure

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for a period that allows for at least one to two cell doublings (e.g., 24-72 hours), depending on the cell line's growth rate.

-

-

[3H]Thymidine Labeling:

-